2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2S/c1-21-10-12-23(13-11-21)17(16-7-5-9-22(16)2)14-20-26(24,25)18-8-4-3-6-15(18)19/h3-9,17,20H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPSEUNKCLCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.43 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. Compounds similar to this compound have shown promising inhibitory activity against various cancer cell lines. For instance, a study on pyrazole derivatives demonstrated their efficacy against BRAF(V600E) and EGFR mutations, which are common in non-small cell lung cancer (NSCLC) . The structure-activity relationship (SAR) indicates that modifications in the piperazine and pyrrole moieties can enhance anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented, particularly in inhibiting cyclooxygenases (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain, making these compounds potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Sulfonamides are historically recognized for their antibacterial properties. The compound has shown activity against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms similar to those observed in traditional sulfonamide antibiotics .
Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of related sulfonamide derivatives in a mouse model of arthritis. The administration of these compounds led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, confirming their role in modulating inflammatory responses .
Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing 2-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?
Methodological Answer: The synthesis involves a multi-step approach:
- Step 1 : Formation of the ethylenediamine linker by reacting 1-methyl-1H-pyrrole-2-carbaldehyde with 4-methylpiperazine under reductive amination conditions (e.g., NaBH3CN in methanol) .
- Step 2 : Sulfonylation of the intermediate with 2-fluorobenzenesulfonyl chloride in dichloromethane, using a base like triethylamine to neutralize HCl .
- Optimization : Reaction conditions (temperature: 0–25°C; pH ~8–9) and solvent choice (polar aprotic solvents like DMF or DMSO) significantly impact yield. Purification via silica gel chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the 2-fluorophenyl group (δ ~7.4–7.8 ppm), pyrrole protons (δ ~6.2–6.8 ppm), and piperazine methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C19H24FN3O2S; exact mass: 385.16 g/mol) .
- Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses against targets (e.g., serotonin receptors), leveraging the compound’s sulfonamide and piperazine moieties as hydrogen-bond acceptors .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactivity at the fluorine-substituted phenyl ring .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, focusing on piperazine flexibility and sulfonamide binding .
Q. How to design experiments to study structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Replace the 2-fluorophenyl group with chloro, trifluoromethyl, or methoxy substituents to assess electronic effects. Modify the pyrrole ring with pyrazole or thiophene to evaluate steric impacts .
- Biological Assays :
- In vitro : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- In silico : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with IC50 values .
- Data Interpretation : Cluster analogs based on activity profiles using principal component analysis (PCA) .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., divergent IC50 values)?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) to minimize inter-lab variability .
- Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS for trace impurities) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
